1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-5-3-4-8(11(13,14)15)10(9)16-6-1-2-7-16/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBRRAHEBUJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Approaches:
- Direct N-arylation of pyrrolidine with halogenated fluoro-trifluoromethylbenzene derivatives.
- Use of palladium-catalyzed Buchwald-Hartwig amination or photoredox catalysis for C-N bond formation.
- Protection/deprotection steps to manage reactive functional groups or intermediates.
Preparation Methods
N-Arylation via Photoredox Catalysis (Recent Literature)
A highly efficient method uses photoredox catalysis with iridium complexes to couple N-phenylpyrrolidine derivatives with halogenated fluoro-trifluoromethyl aromatic compounds.
- Catalyst: Ir(ppy)2(dtbbpy)PF6 (Iridium complex)
- Base: Sodium acetate
- Solvent: Dimethylacetamide (DMA) with added water
- Conditions: Room temperature to 10 ºC, 6–18 hours reaction time
- Yield: High yields reported (73–94%)
| Reagents | Amounts | Conditions | Yield |
|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)fluorobenzene | 0.5 mmol | 0 ºC, 6–18 h | 84% |
| N-phenylpyrrolidine | 0.75 mmol (1.5 equiv.) | DMA, NaOAc, H2O | |
| Ir(ppy)2(dtbbpy)PF6 | 0.005 equiv. |
After reaction, purification by flash chromatography yields the desired 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine derivative as a clear oil or solid.
Reduction and Carbamate Intermediate Route (Patent CN111333548A)
This method involves:
- Starting from 2-fluoro-6-(trifluoromethyl)benzonitrile.
- Catalytic reduction in the presence of di-tert-butyl dicarbonate to form a tert-butyl carbamate intermediate.
- Hydrolysis and crystallization steps yield the amine derivative.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Reduction of benzonitrile | Catalyst + di-tert-butyl dicarbonate + reductant | tert-butyl 2-fluoro-6-(trifluoromethyl)benzylcarbamate | Not specified |
| Hydrolysis with HCl | Reflux 10 h in water/HCl | Crude amine | 91.3 (purified) |
| Recrystallization | Ethyl acetate reflux, cooling to 5-10 °C | Pure amine | Overall 89.8 |
This approach is useful for preparing intermediates that can be further functionalized to introduce the pyrrolidine ring.
Reaction Scheme Summary
| Step | Description |
|---|---|
| 1. Preparation of aryl halide | Starting from substituted fluoro-trifluoromethylbenzene derivatives |
| 2. Catalytic amination | Coupling with pyrrolidine under Pd or photoredox catalysis |
| 3. Workup and purification | Extraction, crystallization, chromatography |
| 4. Optional protection/deprotection | To manage reactive groups if necessary |
Analytical and Yield Data
- Yields: Reported yields for photoredox catalysis methods range from 73% to 94%, indicating efficient coupling.
- Purity: Products are often isolated by flash chromatography or recrystallization to obtain high-purity material.
- Characterization: 1H NMR, IR, and mass spectrometry are used to confirm structure and purity.
Research Findings and Practical Considerations
- Photoredox catalysis offers mild conditions, high selectivity, and good yields for the N-arylation of pyrrolidine.
- Reduction and carbamate intermediates provide a route for preparing amine derivatives suitable for further functionalization.
- The presence of electron-withdrawing groups (fluoro, trifluoromethyl) requires careful optimization of catalysts and bases.
- Scalability: The methods described in patents and literature are amenable to scale-up for industrial applications.
- Environmental and safety aspects: Photoredox methods reduce the need for harsh reagents and high temperatures.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Photoredox Catalysis | Ir(ppy)2(dtbbpy)PF6, NaOAc, DMA, H2O, RT, 6-18 h | 73–94 | Mild, selective, high yield | Requires specialized catalyst |
| Reduction + Carbamate Route | 2-fluoro-6-(trifluoromethyl)benzonitrile, reductant, di-tert-butyl dicarbonate, HCl reflux | ~90 | Good purity, scalable | Multi-step, longer reaction time |
| Pd-Catalyzed Buchwald-Hartwig | Pd catalyst, bulky phosphine ligand, base, elevated temp | Not specified | Well-established, versatile | Requires heating, ligand cost |
This detailed analysis provides a comprehensive understanding of the preparation methods for this compound based on diverse, authoritative sources including patents and peer-reviewed literature. The choice of method depends on available resources, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or the reduction of any functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated aromatic rings, reduced functional groups.
Substitution: Amino, thiol, or alkoxy-substituted aromatic rings.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways within biological systems. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridine Analogs
Compounds such as 1-(6-(Trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol (164) and 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol (164a) () share key structural similarities with the target compound. Both feature trifluoromethyl and fluorine substituents on a heteroaromatic ring (pyridine instead of benzene). However, the presence of a propargyl alcohol chain in these analogs introduces distinct reactivity and polarity, as evidenced by their lower molecular weights (ESIMS m/z: 216.0 and 234.2, respectively) compared to the phenyl-pyrrolidine scaffold.
Pyrrolidine-Functionalized Pyridines
Examples like 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine () and (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () highlight variations in substitution patterns. These compounds replace the trifluoromethyl group with allyl or hydroxymethyl substituents, reducing steric bulk and altering electronic properties.
Imidazole-Containing Pyridines
Compounds from , such as Pyridine,2-fluoro-6-[1-[4-(methylsulfonyl)phenyl]-4-(trifluoromethyl)-1H-imidazol-2-yl]-, incorporate an imidazole ring fused to the pyridine core. This structural complexity increases molecular weight and introduces sulfonyl groups, which are known to improve metabolic stability but may also increase toxicity risks. In contrast, the simpler pyrrolidine-phenyl scaffold of the target compound offers synthetic accessibility and tunability .
Fluorophenyl-Pyrrolidine Derivatives
The research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) () shares the fluorophenyl-pyrrolidine motif but includes a phenethyl spacer. This modification significantly alters pharmacokinetics; the extended alkyl chain in fluorolintane likely enhances lipophilicity and CNS penetration compared to the compact phenyl-pyrrolidine structure of the target compound. However, the phenethyl group may also introduce stereochemical complexity, as seen in fluorolintane’s five isomers .
Research Implications
- Medicinal Chemistry: The trifluoromethyl group in the target compound may offer advantages in target binding over non-fluorinated analogs, as seen in pyridine derivatives like 164a .
- Agrochemical Applications : The phenyl-pyrrolidine scaffold’s metabolic stability could be beneficial in pesticide design, contrasting with the hydrolytically sensitive propargyl alcohol group in 164/164a .
- Toxicity Considerations : Imidazole-containing analogs () may pose higher toxicity risks due to sulfonyl groups, whereas the target compound’s simpler structure could mitigate this .
Biological Activity
1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound this compound consists of a pyrrolidine ring substituted with a fluorinated phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following table summarizes key biological activities associated with this compound:
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in various studies. It has been shown to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-negative bacteria due to the compound's lipophilic nature, which allows it to penetrate the outer membrane more effectively than non-fluorinated analogs.
GPCR Modulation
G-protein-coupled receptors (GPCRs) are critical targets for drug discovery due to their role in various physiological processes. The compound has been identified as an allosteric modulator for certain GPCRs, enhancing or inhibiting receptor activity depending on the context . This modulation can lead to significant therapeutic effects in conditions such as cognitive impairment and metabolic disorders.
Enzyme Inhibition
Research has demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. For instance, it has shown efficacy in inhibiting enzymes linked to inflammatory responses, which could be beneficial in treating autoimmune diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a series of fluorinated pyrrolidines, including 1-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Cytotoxicity : In vitro studies have shown that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism appears to involve the activation of apoptotic pathways through mitochondrial dysfunction .
- Metabolic Pathway Modulation : Another investigation focused on the role of this compound in modulating metabolic pathways related to inflammation and cancer progression. The results indicated that it could downregulate pro-inflammatory cytokines, providing a dual action against both inflammation and tumor growth .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine?
The synthesis typically involves fluorination and nucleophilic substitution on a pyridine or benzene scaffold. A validated method includes:
- Step 1: Reacting a chlorinated precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent like KF in DMSO at 80–100°C for 12–24 hours .
- Step 2: Introducing the pyrrolidine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis .
- Key Considerations: Solvent polarity and reaction temperature significantly impact yield. DMSO enhances fluorination efficiency by stabilizing intermediates .
Q. How is this compound characterized analytically?
Standard techniques include:
- NMR Spectroscopy: NMR identifies fluorine environments, while NMR resolves pyrrolidine proton signals (δ 2.5–3.5 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 260.2) .
- X-ray Crystallography: Resolves substituent spatial arrangements, particularly for crystal engineering studies .
Q. What safety protocols are recommended for handling this compound?
- PPE: Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in a fume hood due to potential release of HF or trifluoromethyl byproducts .
- Waste Disposal: Segregate halogenated waste and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during fluorination?
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorophilicity at the 2-position, while non-polar solvents may favor competing pathways .
- Catalyst Tuning: Pd(OAc) with Xantphos ligand improves selectivity in aryl-pyrrolidine coupling by reducing steric hindrance .
- Kinetic Analysis: Use in-situ IR or NMR to monitor intermediate formation and adjust temperature/pH dynamically .
Q. What computational methods predict the compound’s reactivity and pharmacological potential?
- DFT Calculations: Model transition states for fluorination or trifluoromethylation steps to identify energy barriers (e.g., B3LYP/6-31G* level) .
- Molecular Docking: Screen against targets like GABA receptors (common for fluorinated pyrrolidines) to prioritize in vitro assays .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.8) and metabolic stability, guiding lead optimization .
Q. How can contradictory data on stability under acidic/basic conditions be resolved?
Q. What strategies enhance enantioselectivity in asymmetric synthesis?
Q. How does the trifluoromethyl group influence electronic properties?
- Hammett Analysis: The -CF group is strongly electron-withdrawing (σ = 0.43), reducing electron density on the pyrrolidine nitrogen and altering basicity (pKa ~6.5 vs. ~9.0 for non-fluorinated analogs) .
- Electrochemical Profiling: Cyclic voltammetry reveals redox stability up to +1.2 V, critical for materials science applications .
Methodological Resources
- Comparative Analysis: Apply frameworks from political science (e.g., "why, what, how" comparison) to evaluate synthetic routes or biological activity across analogs .
- Crystallography Data: Refer to CIF files in Acta Crystallographica Section E for structural benchmarking .
- Safety Compliance: Follow protocols from Kanto Reagents’ catalog for handling halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
